furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Beschreibung

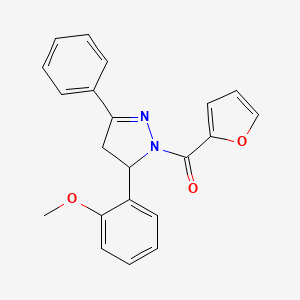

The compound furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone features a pyrazoline core substituted with a 2-methoxyphenyl group at position 5, a phenyl group at position 3, and a furan-2-yl carbonyl moiety. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 2-methoxyphenyl substituent may enhance bioavailability due to its electron-donating methoxy group, which can influence electronic properties and receptor interactions .

Eigenschaften

IUPAC Name |

furan-2-yl-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-19-11-6-5-10-16(19)18-14-17(15-8-3-2-4-9-15)22-23(18)21(24)20-12-7-13-26-20/h2-13,18H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFFIZCZRCRQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to yield the dihydropyrazole core. The final step involves the acylation of the dihydropyrazole with benzoyl chloride to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The dihydropyrazole core can be reduced to pyrazoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl and methoxyphenyl rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Wirkmechanismus

The mechanism of action of furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyphenyl group in the target compound likely increases electron density, enhancing interactions with electron-deficient biological targets. Fluorophenyl derivatives (e.g., M6 in ) exhibit balanced lipophilicity and electronic effects, making them suitable for CNS-targeting drugs.

Heterocyclic Additions :

- Thiazolone () and benzofuran () moieties introduce additional hydrogen-bonding or π-stacking capabilities, broadening antimicrobial and anti-inflammatory activities.

- The furan-2-yl carbonyl group in the target compound may contribute to planar molecular geometry, facilitating intercalation with DNA or enzymes .

Synthetic Routes: Claisen-Schmidt condensation is commonly used for pyrazoline synthesis (e.g., ), while reactions with hydrazonoyl halides yield thiazole hybrids (). Higher yields (>90%) are noted for anti-inflammatory derivatives ().

Physicochemical and Crystallographic Insights

Biologische Aktivität

Furan derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound furan-2-yl(5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a notable example of this class, exhibiting various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure consists of a furan ring linked to a pyrazole derivative, which is further substituted with methoxy and phenyl groups. This structural complexity contributes to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 | Apoptosis induction |

| Pyrazole Derivative B | A549 | 0.07 | Cell cycle arrest |

2. Anti-inflammatory Activity

Furan-based pyrazoles have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

3. Antimicrobial Activity

Some studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The presence of the methoxy group enhances lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.

Study on Anticancer Properties

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The compound This compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.08 µM, indicating its potential as an anticancer agent .

Study on Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of furan-containing compounds. The study revealed that derivatives similar to the target compound effectively inhibited COX enzymes, leading to decreased levels of inflammatory cytokines in vitro .

Mechanistic Insights

The biological activities of furan-based pyrazoles can be attributed to several mechanisms:

- Apoptosis Induction : Compounds induce programmed cell death in cancer cells.

- Enzyme Inhibition : Inhibition of COX enzymes reduces inflammation.

- Membrane Interaction : Enhanced lipophilicity allows better interaction with microbial membranes, increasing antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.